Product packaging for 3-Chloro-6-methoxypyridazine(Cat. No.:CAS No. 1722-10-7)

3-Chloro-6-methoxypyridazine

Cat. No.: B157567
CAS No.: 1722-10-7
M. Wt: 144.56 g/mol
InChI Key: XBJLKXOOHLLTPG-UHFFFAOYSA-N
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Description

Overview of Pyridazine (B1198779) Heterocycles in Chemical Research

Pyridazines are a class of heterocyclic aromatic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms. This unique structural feature imparts distinct chemical properties that have made them a subject of extensive research. The pyridazine nucleus is a key component in a wide array of biologically active molecules. Their derivatives are known to exhibit a broad spectrum of pharmacological activities. Consequently, pyridazines are significant in the fields of medicinal chemistry and drug discovery. Beyond their biological relevance, pyridazines also serve as versatile intermediates in organic synthesis, providing pathways to more complex molecular architectures.

Significance of 3-Chloro-6-methoxypyridazine within Pyridazine Chemistry

Within the large family of pyridazine derivatives, this compound stands out as a particularly valuable building block in organic synthesis. Its significance lies in the reactivity of its substituted pyridazine ring. The presence of a chloro group at the 3-position and a methoxy (B1213986) group at the 6-position creates a molecule with specific sites for chemical modification.

The chlorine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse functional groups. thieme-connect.com For instance, it has been utilized in the synthesis of α-aryl-α-(pyridazin-3-yl)-acetonitriles. sigmaaldrich.comsigmaaldrich.com Furthermore, the compound undergoes regioselective metallation, a process that enables the introduction of substituents at specific positions on the pyridazine ring with high control. sigmaaldrich.comsigmaaldrich.com This reactivity has been harnessed in the synthesis of more complex molecules, including the psychoactive drug minaprine. sigmaaldrich.comsigmaaldrich.com

Scope and Objectives of Research on this compound

The primary focus of academic research on this compound revolves around its synthetic utility. Key objectives include the exploration of its reactivity in various chemical transformations and the development of new synthetic methodologies that utilize it as a starting material. Researchers aim to leverage its distinct chemical properties to construct more elaborate heterocyclic systems, which may possess interesting biological or material properties.

A significant area of investigation is its application in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. thieme-connect.com Studies have examined the conditions for these reactions to optimize yields and expand the scope of accessible derivatives. thieme-connect.com Another research direction involves the study of its spectroscopic and physicochemical properties to gain a deeper understanding of its molecular structure and reactivity. peacta.orgresearchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to analyze its molecular geometry and vibrational frequencies. researchgate.net These fundamental studies are crucial for predicting its behavior in chemical reactions and for designing new synthetic strategies.

Interactive Data Tables

Below are data tables summarizing key information about this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₅ClN₂O sigmaaldrich.comsigmaaldrich.comchemsynthesis.com
Molecular Weight 144.56 g/mol sigmaaldrich.comsigmaaldrich.comchemsynthesis.com
Melting Point 84-85 °C sigmaaldrich.comsigmaaldrich.com
Appearance White to light yellow crystalline solid-
CAS Number 1722-10-7 sigmaaldrich.comsigmaaldrich.comchemsynthesis.com
UV-Vis Absorption Max (λmax) 278.5 nm (in acetonitrile) peacta.org

Table 2: Research Findings on Suzuki Coupling Reactions with this compound

Arylboronic AcidCatalyst/ConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux3-Methoxy-6-phenylpyridazine75% thieme-connect.com
4-Methylphenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux3-Methoxy-6-(4-methylphenyl)pyridazine80% thieme-connect.com
4-Methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux3-Methoxy-6-(4-methoxyphenyl)pyridazine78% thieme-connect.com
4-Chlorophenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux3-(4-Chlorophenyl)-6-methoxypyridazine72% thieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClN2O B157567 3-Chloro-6-methoxypyridazine CAS No. 1722-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-methoxypyridazine
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InChI

InChI=1S/C5H5ClN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XBJLKXOOHLLTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H5ClN2O
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DSSTOX Substance ID

DTXSID10169213
Record name 3-Chloro-6-methoxypyridazine
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Molecular Weight

144.56 g/mol
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CAS No.

1722-10-7
Record name 3-Chloro-6-methoxypyridazine
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Record name 3-CHLORO-6-METHOXYPYRIDAZINE
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Record name 3-chloro-6-methoxypyridazine
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Synthetic Methodologies for 3 Chloro 6 Methoxypyridazine and Derivatives

Established Synthetic Pathways for 3-Chloro-6-methoxypyridazine

The synthesis of this compound can be achieved through several established methods, primarily involving the modification of pyridazine (B1198779) or its pre-functionalized analogues.

Synthesis from Pyridazine Precursors via Nucleophilic Substitution

One common approach involves the sequential nucleophilic substitution on a pyridazine ring. This strategy often starts with a di-substituted pyridazine, such as a di-halogenated or a halo-hydroxy pyridazine, where one substituent is selectively replaced. For instance, the reaction of 3,6-dichloropyridazine (B152260) with sodium methoxide (B1231860) allows for the selective substitution of one chlorine atom with a methoxy (B1213986) group. The reactivity of the chlorine atoms can be influenced by the reaction conditions, such as temperature and solvent, to favor the mono-substituted product.

Another route utilizes pyridazinone precursors. For example, 4,5,6-trifluoropyridazin-3(2H)-one can serve as a scaffold for creating various substituted pyridazinone systems through sequential nucleophilic aromatic substitution. researchgate.net The regioselectivity of these substitutions can be controlled by the nature of the nucleophile and the existing substituents on the pyridazinone ring, offering a pathway to polyfunctional pyridazinones. researchgate.net

Preparation from 3-Chloro-6-methylpyridazine (B130396)

An alternative synthesis starts with 3-chloro-6-methylpyridazine. This method involves the oxidation of the methyl group to a carboxylic acid, followed by a subsequent reaction to introduce the methoxy group. A patented process describes the oxidation of 3-chloro-6-methylpyridazine using an oxidizing agent like potassium permanganate (B83412) or potassium dichromate in sulfuric acid to yield 6-chloropyridazine-3-carboxylic acid. google.com This intermediate is then treated with sodium methoxide to replace the chlorine atom, affording 6-methoxypyridazine-3-carboxylic acid. google.com While this method yields a carboxylic acid derivative rather than this compound directly, it highlights a pathway starting from the methylated pyridazine.

Starting MaterialReagentsProductYieldRef
3-Chloro-6-methylpyridazine1. Potassium dichromate, H₂SO₄; 2. Sodium methoxide6-Methoxypyridazine-3-carboxylic acid37.7% (overall) google.com
3-Chloro-6-methylpyridazine1. Potassium permanganate, H₂SO₄; 2. Sodium methoxide6-Methoxypyridazine-3-carboxylic acid30.2% (overall) google.com

Routes Involving 3,6-Dichloropyridazine as a Starting Material

The most prevalent and direct route to this compound utilizes 3,6-dichloropyridazine as the starting material. This method relies on the selective nucleophilic substitution of one of the chlorine atoms by a methoxide source. The reaction is typically carried out using sodium methoxide in methanol (B129727). The difference in reactivity between the two chlorine atoms allows for a high degree of selectivity, making this a preferred industrial method.

Microwave-assisted synthesis has also been employed to enhance the efficiency of this reaction. For instance, a microwave-enhanced protocol has been developed for the synthesis of this compound from 3,6-dichloropyridazine in ionic liquids, providing an environmentally benign alternative. researchgate.net This method is part of a broader strategy for creating diversified 3,6-disubstituted pyridazines.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core is crucial for developing new compounds with specific properties. Regioselective strategies are key to controlling the position of further substitutions.

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of pyridazines can be challenging. However, directed metalation has emerged as a powerful tool for site-specific reactions.

Directed metalation involves the use of a directing group to guide a metalating agent to a specific position on the aromatic ring, enabling subsequent functionalization at that site. For this compound, the methoxy and chloro groups can influence the regioselectivity of metalation.

Pioneering work has shown that this compound can undergo regioselective lithiation using lithium amides, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP). sigmaaldrich.comsigmaaldrich.com The position of lithiation is dependent on the reaction conditions, including the specific lithium amide used, the solvent (such as THF or ether), and the temperature. sigmaaldrich.comsigmaaldrich.comresearchgate.net This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

More recently, the use of TMP-based zinc and magnesium reagents, such as TMPZnCl·LiCl and TMPMgCl·LiCl, has been explored to improve the regioselectivity of metalation on the pyridazine scaffold. uni-muenchen.deresearchgate.net These reagents can offer better functional group tolerance and milder reaction conditions compared to traditional lithium bases. While the direct metalation of this compound with these reagents is an area of ongoing research, the successful regioselective metalation of other substituted pyridazines suggests the potential of this approach for creating novel functionalized derivatives. uni-muenchen.deresearchgate.net For instance, research has demonstrated the regioselective tri- and tetra-functionalization of the pyridazine scaffold using related building blocks and selective metalations with TMPMgCl·LiCl. uni-muenchen.de

SubstrateMetalating AgentKey FindingRef
This compoundLithium 2,2,6,6-tetramethylpiperidide (LTMP)Undergoes regioselective lithiation, enabling synthesis of compounds like minaprine. sigmaaldrich.comsigmaaldrich.com
3,6-DichloropyridazineTMPMgCl·LiClReadily prepared starting material for regioselective magnesiation. uni-muenchen.de
PyridazineTMP₂Zn·2MgCl₂·2LiCl or TMPZnCl·LiClDirected zincation improves metalation regioselectivity. researchgate.net
Introduction of Diverse Functionalities (e.g., Iodine, Nitro, Cyano)

The this compound scaffold is a versatile starting material for the introduction of various functional groups, enabling the synthesis of a diverse range of derivatives. The reactivity of the pyridazine ring allows for the regioselective incorporation of substituents such as iodine, nitro, and cyano groups, which can then serve as handles for further chemical transformations.

Iodination: The introduction of an iodine atom onto the pyridazine ring can be achieved through different strategies. For instance, in related methoxypyridine systems, iodination of 2-chloro-6-methoxypyridine (B123196) derivatives has been accomplished using iodine monochloride (ICl) in acetic acid at controlled temperatures, typically between 0 and 5°C. This method allows for the regioselective introduction of iodine. Another powerful technique is the use of deprotometallation–iodolysis sequences, particularly with hindered lithium amides, which enables the functionalization of substrates that are sensitive to nucleophilic attack. researchgate.net For this compound, metalation using hindered lithium amides can be employed to selectively introduce iodine. researchgate.net

Nitration: The introduction of a nitro group onto the pyridazine ring is a key step in the synthesis of various biologically active molecules. For example, the synthesis of 3-amino-6-chloro-4-nitropyridazine 1-oxide involves the nitration of a pyridazine precursor. wur.nl This process highlights that the pyridazine ring can be successfully nitrated, providing a precursor for further functionalization, such as the introduction of an amino group. wur.nl

Cyanation: The cyano group is a valuable functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and other functionalities. While specific examples for the direct cyanation of this compound are not extensively detailed in the provided search results, the introduction of a cyano group onto heterocyclic systems is a well-established transformation. General methods often involve nucleophilic substitution of a halogen with a cyanide salt, frequently catalyzed by a transition metal such as palladium or copper. These methods could potentially be applied to this compound to yield 3-cyano-6-methoxypyridazine. The resulting α-aryl-α-(pyridazin-3-yl)-acetonitriles are valuable intermediates in organic synthesis. uni-muenchen.de

Palladium-Catalyzed Cross-Coupling Reactions (PCCR) with this compound

Palladium-catalyzed cross-coupling reactions (PCCR) are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a viable substrate for such transformations. rsc.org The Suzuki-Miyaura cross-coupling reaction, in particular, has been successfully applied to this scaffold. rsc.orgthieme-connect.com

Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, the chlorine atom on the electron-deficient pyridazine ring is sufficiently activated to participate in PCCR. rsc.org An example of a Suzuki cross-coupling reaction involves the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like aqueous sodium carbonate. rsc.orgthieme-connect.com These reactions are typically carried out in a solvent such as toluene (B28343) at elevated temperatures. rsc.org

In some cases, to improve the efficiency of the coupling with sterically hindered reactants, alternative bases like barium hydroxide (B78521) in a solvent system such as aqueous DME may be necessary. rsc.org The ability to perform these cross-coupling reactions allows for the synthesis of a wide variety of 3-aryl-6-methoxypyridazine derivatives, which are important precursors for various applications, including the development of new bioactive compounds. rsc.org

Below is a table summarizing typical conditions for Suzuki cross-coupling reactions with this compound.

<جدول>

Reactant 1 Reactant 2 Catalyst Base Solvent Temperature Yield
This compound Arylboronic acid Pd(PPh₃)₄ 2M Na₂CO₃ (aq) Toluene 110°C 35-65%
This compound Mesitylboronic acid Pd(PPh₃)₄ Ba(OH)₂ (aq) DME - -

Synthesis of Related Methoxypyridazine Analogues (e.g., 3-Amino-6-methoxypyridazine)

A key analogue of this compound is 3-amino-6-methoxypyridazine (B1266373), which serves as an important intermediate in the synthesis of pharmaceuticals. chemicalbook.comgoogle.com The synthesis of this compound is typically achieved from 3-amino-6-chloropyridazine (B20888) through a nucleophilic substitution of the chlorine atom with a methoxy group.

One common method involves reacting 3-amino-6-chloropyridazine with sodium methoxide in methanol. chemicalbook.comchemicalbook.com This reaction can be carried out in a sealed tube at elevated temperatures to drive the substitution. chemicalbook.com The use of a copper catalyst, such as copper powder or cuprous iodide, can facilitate this transformation, leading to higher yields and milder reaction conditions. google.comchemicalbook.comresearchgate.net For instance, heating a mixture of 3-amino-6-chloropyridazine, sodium methoxide, and copper powder in methanol in a sealed tube at 160°C for 24 hours can produce 3-amino-6-methoxypyridazine in good yield. chemicalbook.com Another approach involves heating 3-amino-6-chloropyridazine with a solution of sodium methoxide in methanol in a sealed Carius tube for an extended period. chemicalbook.comchemicalbook.com

The resulting 3-amino-6-methoxypyridazine is a white crystalline solid and a crucial building block for more complex molecules. chemicalbook.comchemicalbook.com

<جدول>

Starting Material Reagents Catalyst Solvent Conditions Product Yield
3-Amino-6-chloropyridazine Sodium methoxide Copper powder Methanol Sealed tube, 160°C, 24h 3-Amino-6-methoxypyridazine 85.7% chemicalbook.com
3-Amino-6-chloropyridazine Sodium methoxide None Methanol Carius tube, 20h 3-Amino-6-methoxypyridazine -
3-Amino-6-chloropyridazine Sodium methoxide Cuprous iodide Methanol Sealed, heated 3-Amino-6-methoxypyridazine >80% conversion google.comresearchgate.net

Advanced Synthetic Techniques and Green Chemistry Considerations

Atom Economy in Synthesis of Chloro-Heterocycles

The concept of atom economy, which emphasizes the maximization of the incorporation of all reactant atoms into the final product, is a central tenet of green chemistry. In the synthesis of chloro-heterocycles like this compound and its derivatives, striving for high atom economy is crucial for developing more sustainable and environmentally benign processes.

Traditional synthetic methods for heterocycles often involve multi-step sequences with the use of protecting groups and stoichiometric reagents, which can lead to significant waste generation and low atom economy. However, the development of new catalytic methods and reaction designs aims to address these shortcomings. For example, addition reactions are inherently more atom-economical than substitution or elimination reactions. researchgate.net

Chemoselective Strategies for Complex Product Libraries

The development of chemoselective strategies is essential for the efficient synthesis of complex product libraries based on the this compound scaffold. Chemoselectivity allows for the selective reaction of one functional group in the presence of others, which is critical when dealing with multifunctional molecules.

For the pyridazine core, various chemoselective strategies have been developed. For instance, microwave-enhanced protocols have been shown to be highly efficient and chemoselective for the synthesis of diversified pyridazines through sequential amination, Suzuki coupling, and alkylation reactions. rsc.org This approach allows for the rapid construction of a library of substituted pyridazines.

Another powerful strategy involves the use of thio-substituted pyridazine building blocks. By leveraging the differential reactivity of the chloro and thioether groups, regioselective functionalization can be achieved. For example, a 3-alkylthio-6-chloropyridazine can undergo selective metalation and subsequent reaction at a specific position, followed by a catalyst-tuned cross-coupling reaction at the chloro-substituted position. uni-muenchen.de This allows for a stepwise and controlled introduction of different substituents onto the pyridazine ring, leading to the synthesis of highly functionalized and diverse product libraries. uni-muenchen.de These advanced synthetic methods provide chemists with the tools to efficiently explore the chemical space around the pyridazine core for various applications.

Spectroscopic and Computational Analysis of 3 Chloro 6 Methoxypyridazine

Vibrational Spectroscopy Studies

FT-Raman and FT-Infrared Spectroscopy for Structural Elucidation

The FT-Raman and FT-IR spectra of 3-Chloro-6-methoxypyridazine have been recorded to investigate its spectroscopic properties. nih.gov The FT-Raman spectrum was measured in the range of 3500–50 cm⁻¹, while the FT-IR spectrum was recorded between 4000 and 400 cm⁻¹. nih.govresearchgate.net These experimental spectra are crucial for understanding the vibrational modes of the molecule and are often compared with theoretical calculations to confirm structural parameters. nih.govresearchgate.net The recorded FT-IR and FT-Raman spectral data have been shown to be in good agreement with calculated structural parameters, which are further validated by spectral simulation. nih.govresearchgate.net

Analysis of Vibrational Frequencies and Assignments

The analysis of vibrational frequencies involves assigning specific vibrational modes to the observed spectral bands. For this compound, the molecular geometry and vibrational frequencies in the ground state have been calculated using Density Functional Theory (DFT) with the B3LYP/6-31G(d) and 6-311G(d,p) levels of theory. nih.gov The difference between the observed and scaled wavenumber values for most of the fundamental vibrations is reported to be very small, indicating a high level of accuracy in the theoretical model. nih.gov

Table 1: Selected Vibrational Frequencies and Assignments for this compound

Vibrational ModeFT-IR (cm⁻¹)FT-Raman (cm⁻¹)
C-H stretching30853088
C-Cl stretching685688
C-O-C stretching12501252
Ring stretching15801582
Ring breathing10201022

Note: The data in this table is illustrative and based on typical ranges for the assigned vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR analyses have been performed on this compound. nih.gov

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals details about the carbon skeleton. For this compound, the isotropic chemical shifts computed by ¹H and ¹³C NMR analysis show good agreement with experimental observations. nih.gov This agreement further supports the molecular geometry and electronic structure determined by other spectroscopic methods and theoretical calculations. nih.gov

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

NucleusExperimental Chemical Shift (ppm)
¹H7.32 (d, J = 9.1 Hz, 1H), 6.84 (d, J = 9.1 Hz, 1H), 4.08 (s, 3H) rsc.org
¹³C163.2, 144.0, 120.0, 116.5, 54.9 rsc.org

Note: The data is based on a derivative, 3-(hept-1-yn-1-yl)-6-methoxypyridazine, and serves as a close reference. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Visible absorption spectrum of this compound dissolved in methanol (B129727) was recorded in the range of 200-800 nm. nih.gov In a separate study using acetonitrile (B52724) as the solvent, the absorption maximum was observed at 278.5 nm. peacta.org

Intramolecular Charge Transfer (ICT) Band Analysis

The electronic absorption spectra of pyridazine (B1198779) derivatives often display an intramolecular charge transfer (ICT) band (π-π*). peacta.org This phenomenon involves the transfer of electron density from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. This charge transfer is indicative of π-electron delocalization across the conjugated system. peacta.org The presence of both electron-donating (methoxy group) and electron-withdrawing (chloro group) substituents on the pyridazine ring of this compound suggests the potential for ICT processes.

Influence of Substituents on Absorption Maxima

The nature of the substituents on the pyridazine ring significantly influences the absorption maxima (λmax). peacta.org A comparison of 3,6-dichloropyridazine (B152260) (λmax = 273.0 nm) and this compound (λmax = 278.5 nm) demonstrates the effect of the methoxy (B1213986) group. peacta.org The replacement of a chlorine atom with a methoxy group, which is a stronger electron-donating group, results in a slight red shift (bathochromic shift) of the absorption maximum. peacta.org This is consistent with the stabilization of the excited state through enhanced ICT.

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular properties of this compound. These theoretical approaches complement experimental data, offering a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, specifically using the B3LYP functional with 6-31G(d) and 6-311G(d,p) basis sets, have been employed to determine its molecular geometry and vibrational frequencies in the ground state. nih.gov

The calculated structural parameters from these DFT methods have shown good agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. nih.gov This synergy between theoretical and experimental results validates the optimized geometry and provides a reliable basis for understanding the molecule's vibrational modes. The calculated vibrational frequencies, after appropriate scaling, show a small deviation from the observed wavenumbers, confirming the accuracy of the computational model. nih.gov

A detailed analysis of the vibrational modes of the methoxy group (–OCH3) has also been performed. The C–H stretching vibrations of the methyl group are typically observed in the 2800–3000 cm⁻¹ range. tandfonline.com For similar molecules, asymmetric and symmetric stretching vibrations of the methyl group have been assigned to specific bands in the FT-IR and FT-Raman spectra. tandfonline.com The stretching vibrations of the O–CH3 group itself are typically found between 1037 cm⁻¹ and 909 cm⁻¹. tandfonline.com

Table 1: Selected Calculated Vibrational Frequencies for this compound (B3LYP/6-311G(d,p))

Vibrational Mode Calculated Wavenumber (cm⁻¹)
C-H stretch (methoxy) 2950 - 3050
C-O stretch (methoxy) 1000 - 1050
Ring stretch 1550 - 1600
C-Cl stretch 600 - 700

Note: These are representative values and the exact frequencies can be found in detailed computational studies.

Ab-initio Hartree-Fock (HF) calculations represent another fundamental quantum chemical method used to approximate the wave function and energy of a quantum many-body system. While DFT methods have become more prevalent due to their better handling of electron correlation for a given computational cost, HF calculations still provide valuable insights. For related heterocyclic systems, HF calculations have been used to study molecular properties. core.ac.ukdntb.gov.ua For instance, in studies of similar molecules, HF methods with various basis sets have been employed to optimize molecular geometries and calculate vibrational frequencies. researchgate.net Although small to moderate basis set HF calculations may not always perfectly reproduce experimental trends, they serve as a foundational method that can be improved upon with more advanced techniques like Møller–Plesset (MP2) perturbation theory. core.ac.uk

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), provides information about the molecule's excitability and its ability to participate in chemical reactions. irjweb.comresearchgate.net

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For pyridazine derivatives, the HOMO-LUMO gap has been shown to be smaller than that of other heterocycles like triazines, suggesting better charge-transfer properties.

The energies of the HOMO and LUMO are used to calculate global reactivity descriptors such as electronegativity, hardness, and softness, which further quantify the molecule's reactivity. irjweb.com The HOMO is associated with the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com Analysis of the spatial distribution of these frontier orbitals can predict the likely sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital (FMO) Properties

Property Description Significance
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the molecule's electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the molecule's electron-accepting ability.

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity and kinetic stability. irjweb.comresearchgate.net |

Computational modeling plays a vital role in establishing structure-activity relationships (SAR), which are essential for designing new molecules with desired biological or chemical properties. By systematically modifying the structure of this compound in silico and calculating its properties, researchers can predict how these changes will affect its activity.

For example, computational modeling can be used to predict the regioselectivity of reactions. In the case of this compound, directed metalation reactions can be guided by understanding the electronic effects of the chloro and methoxy substituents. Furthermore, computational studies on related pyridazine derivatives have shown that the position of substitution can be predicted by calculating the activation energies for different reaction pathways using DFT.

The use of computational tools to predict properties like bioavailability and target binding is also a key aspect of modern drug discovery. While specific biological activities are outside the scope of this article, the computational methodologies employed provide the fundamental data for such investigations.

Chemical Reactivity and Reaction Mechanisms of 3 Chloro 6 Methoxypyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 3-chloro-6-methoxypyridazine, where the chlorine atom is displaced by a variety of nucleophiles.

Mechanism of Chlorine Displacement by Nucleophiles

The displacement of the chlorine atom in this compound by nucleophiles proceeds through a well-established two-step addition-elimination mechanism. thermofishersci.in In the initial, typically rate-determining step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. thermofishersci.indur.ac.uk This intermediate is stabilized by the delocalization of the negative charge across the electron-deficient pyridazine (B1198779) ring. The subsequent step involves the rapid elimination of the chloride leaving group, which restores the aromaticity of the ring and yields the substituted product. dur.ac.uk

Regioselectivity in SNAr Reactions

While the primary site of nucleophilic attack is the carbon atom bearing the chlorine atom (C3), the regioselectivity of reactions can be influenced by various factors, including the nature of the nucleophile and the reaction conditions. In the context of deprotonation followed by electrophilic quenching, which can be considered a related transformation, the regioselectivity is highly dependent on the base employed. For instance, the use of hindered lithium amides, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), directs deprotonation preferentially to the 4-position of the pyridazine ring. This selectivity is attributed to the directing effect of the methoxy (B1213986) group and the steric hindrance of the base.

Metalation Reactions and Deprotonation Intermediates

This compound can undergo regioselective metalation, a process involving the removal of a proton by a strong base to form an organometallic intermediate. This reaction is highly valuable for the introduction of various electrophiles onto the pyridazine ring. The use of hindered lithium alkylamides, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), in solvents like tetrahydrofuran (B95107) (THF) at low temperatures, allows for the regioselective deprotonation at the C4 position. researchgate.netresearchgate.netsigmaaldrich.com The resulting lithiated intermediate can then react with a range of electrophiles to introduce new functional groups at this specific position. The choice of base, solvent, and temperature is critical in controlling the regioselectivity and preventing side reactions. sigmaaldrich.com

Cross-Coupling Reactions (e.g., Palladium-mediated)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for forming carbon-carbon bonds and have been successfully applied to this compound. thieme-connect.com These reactions typically involve the coupling of the chloro-pyridazine with an organometallic reagent, such as an organoboron compound in the case of Suzuki coupling, in the presence of a palladium catalyst and a base. thieme-connect.com This methodology provides a versatile route to a wide array of substituted pyridazines.

Oxidative Insertion of Transition Metals into C-Cl Bonds

A critical step in palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium catalyst into the carbon-chlorine bond of this compound. thermofishersci.inthieme-connect.com In this process, the low-valent palladium species (typically Pd(0)) inserts itself into the C-Cl bond, forming a new organopalladium(II) intermediate. The electron-deficient nature of the pyridazine ring facilitates this oxidative addition step. thermofishersci.in The resulting organopalladium intermediate can then undergo further reactions, such as transmetalation and reductive elimination, to complete the catalytic cycle and yield the cross-coupled product. The efficiency of this oxidative addition can be influenced by the specific palladium catalyst, ligands, and reaction conditions employed. rsc.orgacs.org

Electrochemical Behavior and Redox Properties of this compound

The electrochemical characteristics of this compound are significantly influenced by the electron-deficient nature of the pyridazine ring and the presence of both a chloro and a methoxy substituent. Studies utilizing cyclic voltammetry have provided detailed insights into its redox properties, particularly its reductive behavior.

Reductive Cleavage of Carbon-Chlorine Bonds

The electrochemical reduction of this compound, when analyzed at a carbon electrode in dimethylformamide (DMF), demonstrates a sequential process initiated by the cleavage of the carbon-chlorine bond. peacta.org In cyclic voltammetry studies, 3-chloro-6-substituted pyridazine derivatives typically exhibit two distinct cathodic waves. peacta.org The first of these waves is attributed to the reductive cleavage of the carbon-chlorine bond. peacta.org

This process involves the addition of a single electron to the molecule, resulting in the formation of a transient radical-anion. peacta.org This unstable intermediate then undergoes the expulsion of a chloride ion to yield a 3-methoxypyridazinyl radical. peacta.org This initial reduction step is a key feature of the electrochemical behavior of chlorinated pyridazines. peacta.org The mechanism can be described as an ECE (Electron transfer, Chemical reaction, Electron transfer) process, where the initial electron transfer is followed by the chemical step of chloride ion elimination, and then a subsequent electron transfer to the resulting radical. peacta.org

The general mechanism for the reductive cleavage is outlined in the scheme below:

Scheme 1. Reduction of this compound at a carbon electrode in DMF. peacta.org

Generated code

This initial fragmentation of the C-Cl bond is a characteristic reaction for halopyridazines under reductive electrochemical conditions. peacta.org

Reduction of the Pyridazine Ring System

Following the cleavage of the carbon-chlorine bond, the resulting 3-methoxypyridazinyl radical can undergo further reduction. peacta.org This subsequent reduction occurs at the pyridazine ring system itself and corresponds to the second cathodic wave observed in cyclic voltammetry experiments of 3-chloro-6-substituted pyridazines. peacta.org

There are two proposed pathways for the reduction of the 3-methoxypyridazinyl radical:

Direct Cathode Reduction (ECE process): The radical can be directly reduced at the cathode by accepting another electron to form the 6-methoxypyridazenyl anion. peacta.org

Homogeneous Reduction (DISP process): Alternatively, the radical can be reduced in the solution by the initially formed radical-anion of this compound. peacta.org

The resulting 6-methoxypyridazenyl anion can then be protonated by the solvent or the supporting electrolyte to yield the final product, 3-methoxypyridazine. peacta.org

Scheme 2. Further reduction and protonation. peacta.org

Generated code

The electrochemical reduction of the pyridazine ring is a common feature for this class of heterocyclic compounds, often following the initial cleavage of any present halogen substituents. peacta.org

Applications in Medicinal Chemistry and Biological Activity Studies

3-Chloro-6-methoxypyridazine as a Synthetic Intermediate for Pharmaceutical Compounds

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of different functional groups, leading to the creation of extensive compound libraries for drug discovery. vulcanchem.com For instance, it has been utilized in the preparation of α-aryl-α-(pyridazin-3-yl)-acetonitriles. sigmaaldrich.com The compound's structure is particularly amenable to nucleophilic substitution and cross-coupling reactions, making it a versatile scaffold. mdpi.com An electrochemical synthesis method has been developed for the homocoupling of this compound to produce 6,6′-dimethoxy-3,3′-bipyridazine, a key intermediate for more complex molecules. google.com Furthermore, it has been used in the synthesis of 6-methoxypyridazine-3-carboxylic acid, another important pharmaceutical intermediate. google.com

Design and Synthesis of Pyridazine-Based Therapeutic Agents

The pyridazine (B1198779) core of this compound is a common feature in many biologically active molecules. sarpublication.com

Cryptosporidiosis, a diarrheal disease caused by the parasite Cryptosporidium, poses a significant threat to children and immunocompromised individuals. nih.gov There is an urgent need for effective treatments, as the only FDA-approved drug, nitazoxanide, has limited efficacy. nih.govnih.gov In the search for new anti-cryptosporidial agents, researchers have identified promising compounds derived from this compound. nih.gov For example, a series of compounds were synthesized to explore replacements for the triazolopyridazine head group in a known anti-Cryptosporidium lead compound. nih.gov While many of the new analogs were less potent, some, like the azabenzothiazole derivatives, showed promising activity in the low micromolar range, highlighting the potential for further optimization. nih.gov Other research has identified natural compounds like atropine (B194438) sulfate (B86663) and bufotalin (B190710) as having significant anti-cryptosporidial effects both in vitro and in vivo. nih.govplos.org

Derivatives of this compound have been investigated for their anti-inflammatory potential, particularly as inhibitors of cyclooxygenase (COX) enzymes. sarpublication.com COX enzymes are key to the inflammatory response, and their inhibition is a major strategy for treating inflammation and pain. nih.gov Pyridazine-based compounds have shown promise as selective COX-2 inhibitors, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. sarpublication.comnih.govnih.gov For instance, certain pyrazole-pyridazine hybrids have demonstrated potent and selective COX-2 inhibition, with some compounds being more active than the reference drug celecoxib. nih.gov These compounds also effectively reduced the production of pro-inflammatory mediators like TNF-α, IL-6, and PGE-2 in cellular assays. nih.gov

The pyridazine scaffold is also being explored for its potential in treating neurological disorders. Some pyridazine derivatives have been investigated for their neuroprotective properties and as potential treatments for conditions like Alzheimer's disease. nih.govjoseroda.com For example, certain 2-aminopyridine-3,5-dicarbonitriles and 2-chloropyridine-3,5-dicarbonitriles, which can be synthesized from precursors related to this compound, have shown modest inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. joseroda.com Molecular modeling studies have provided insights into how these compounds might bind to the active sites of these enzymes. joseroda.com

Tuberculosis remains a major global health problem, and the emergence of multidrug-resistant strains necessitates the development of new drugs. nih.govscribd.comvignan.ac.in Riminophenazines, such as clofazimine, are a class of antibiotics effective against multidrug-resistant Mycobacterium tuberculosis. nih.govresearchgate.net Researchers have synthesized novel riminophenazine derivatives with the aim of improving their properties and reducing side effects like skin discoloration. nih.govresearchgate.net Some of these new compounds, which incorporate a 2-methoxypyridylamino substituent, have shown potent antituberculosis activity and lower cytotoxicity compared to existing drugs. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Pyridazine Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity (SAR) is crucial for drug design. For pyridazine derivatives, SAR studies have provided valuable insights. For instance, in the development of anti-Cryptosporidium compounds, replacing the triazolopyridazine head group with other heterocyclic rings helped to establish the importance of this part of the molecule for potency. nih.gov Similarly, in the development of antituberculosis agents, SAR studies on riminophenazine derivatives revealed that substitutions at specific positions on the phenyl group significantly influenced their activity and cytotoxicity. nih.govresearchgate.net For anti-inflammatory pyridazine derivatives, the nature and position of substituents on the pyridazine and other linked rings have been shown to be critical for COX-2 selectivity and potency. nih.gov

Interactive Data Tables

Anti-Cryptosporidium Activity of Pyridazine Derivatives

CompoundTargetEC50 (µM)Reference
SLU-2633Cryptosporidium parvum0.17 nih.gov
17aCryptosporidium parvum1.2 nih.gov
34Cryptosporidium parvum7.8 nih.gov

COX-2 Inhibitory Activity of Pyridazine-Pyrazole Hybrids

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
5f1.5014.349.56
6f1.159.568.31
6e2.5112.895.13
Celecoxib2.165.422.51

Impact of Substituents on Biological Potency and Selectivity

The potency and selectivity of pyridazine-based compounds are highly sensitive to the nature of the substituents at the C3 and C6 positions. Research has shown that the electronic properties and size of these substituents play a crucial role in the molecule's interaction with biological targets.

In the development of anti-Cryptosporidium agents, simple substitutions on a related triazolopyridazine ring, such as with methyl, chloro, trifluoromethyl, or amino groups, were found to be poorly tolerated, leading to a significant loss of potency. nih.gov However, larger substituents like phenyl and benzyl (B1604629) groups at the 3-position helped retain potency. nih.gov This indicates that steric bulk and specific interactions are key determinants of activity. Similarly, in a series of anticancer agents, 3,6-disubstituted pyridazines showed potent antiproliferative action against human breast cancer cell lines, with the specific substituents dictating the level of activity. nih.gov For instance, a derivative bearing a methyltetrahydropyran group emerged as a particularly potent growth inhibitor. nih.gov

The electronic nature of the substituents is also a critical factor. The pyridazine ring's inherent electron-withdrawing character, especially at the C3 and C6 positions, modulates the properties of attached functional groups. acs.org This principle was observed in the development of urease inhibitors, where electron-withdrawing groups on a related pyridine (B92270) ring influenced the inhibition potential. In another study on antiviral compounds, the introduction of a cyclopropyl (B3062369) group to a pyridazine-linked scaffold led to a marked improvement in the inhibition of virus replication, whereas smaller or more electron-rich groups resulted in weaker activity. acs.org The hybridization of the pyridazine ring with other pharmacophores, such as a 4-fluorophenyl group, has been investigated to enhance inhibitory activity against specific targets like JNK1, demonstrating a strategy to fine-tune selectivity. acs.org

Table 1: Impact of Substituents on Biological Activity of Pyridazine Derivatives

Scaffold/Series Substituent Modification Observation on Potency/Selectivity Reference
Triazolopyridazine Simple additions (CH₃, Cl, CF₃, NH₂) 50- to 100-fold loss in potency. nih.gov
Triazolopyridazine Phenyl and Benzyl groups Retained potency similar to methyl. nih.gov
3,6-Disubstituted Pyridazines Methyltetrahydropyran group Submicromolar growth inhibitor against breast cancer cell lines. nih.gov
Pyridazine-linked Azine Cyclopropyl group Improved antiviral effect (pMIC₅₀ = 7.0). acs.org
Pyridazine-linked Azine Methoxy (B1213986) group Weak antiviral effect (pMIC₅₀ = 5.5). acs.org
Pyridazine Hybrid 4-Fluorophenyl group Investigated for high JNK1 inhibitory activity. acs.org

Modulating Pharmacokinetic Profiles through Structural Modifications

Structural modifications to the pyridazine scaffold are a key strategy for optimizing the pharmacokinetic (PK) profile of drug candidates, including their absorption, distribution, metabolism, and excretion (ADME). Properties such as lipophilicity (logP) and basicity (pKa) are significant factors that influence these characteristics. nih.gov

In the development of gamma-secretase modulators (GSMs) for Alzheimer's disease, the introduction of a methoxypyridine motif into a tetracyclic scaffold led to compounds with improved activity and properties like aqueous solubility. nih.gov Further modifications, such as the introduction of N-alkyl and N-cycloalkyl groups, demonstrated improved potency for reducing Aβ42 production. However, the hydrophobicity of the N-substituent had a considerable impact on aqueous solubility. nih.gov

A study on novel CD73 inhibitors based on a (pyridazine-3-yl)pyrimidine-2,4(1H,3H)-dione scaffold yielded a compound with high metabolic stability in rat liver microsomes and favorable pharmacokinetic profiles in rats, including a half-life (T₁/₂) of 3.37 hours and oral bioavailability (F) of 50.24%. nih.gov Similarly, a potent STING agonist with a 3-(fluoro-imidazolyl)pyridazine structure exhibited an excellent pharmacokinetic profile in mice, which contributed to significant tumor regression in vivo. nih.gov These examples underscore the ability to fine-tune the PK properties of pyridazine derivatives through rational structural design, enhancing their potential as viable drug candidates. An analysis of pyridazine-based COX-2 inhibitors also showed that specific derivatives had better predicted oral absorption than the commercial drug celecoxib. orientjchem.org

Table 2: Pharmacokinetic Parameters of Selected Pyridazine Derivatives

Compound Class Key Structural Feature Pharmacokinetic Parameter Observation Reference
CD73 Inhibitor (Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Oral Bioavailability (F) 50.24% in rats. nih.gov
CD73 Inhibitor (Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Half-life (T₁/₂) 3.37 hours in rats. nih.gov
STING Agonist 3-(Fluoro-imidazolyl)pyridazine In vivo Profile Excellent pharmacokinetic profile in mice. nih.gov
COX-2 Inhibitors Pyridazine-based Oral Absorption Predicted at 83.53% for lead compounds vs. 79.20% for celecoxib. orientjchem.org

Biochemical Reagent Applications

This compound is recognized as a valuable biochemical reagent for organic synthesis and life science research. medchemexpress.comtargetmol.com Its utility stems from the reactivity of the chloro group, which can be readily displaced in nucleophilic substitution reactions, and the potential for further modification of the pyridazine ring.

It serves as a key intermediate in the synthesis of more complex molecules with significant biological activities. For instance, it has been used in the preparation of various α-aryl-α-(pyridazin-3-yl)-acetonitriles. sigmaaldrich.comsigmaaldrich.com It was also utilized as a starting material in the synthesis of the psychoactive drug Minaprine, where it undergoes lithiation with lithium 2,2,6,6-tetramethylpiperidide. sigmaaldrich.comsigmaaldrich.com The compound's role extends to the agrochemical industry, where it is a building block for developing herbicides and fungicides. chemimpex.com Furthermore, it can be used in the synthesis of dyes and other chemical reagents, highlighting its versatility as a precursor in various chemical industries.

Ligand Applications in Supramolecular Chemistry and Metallic Complexes

The pyridazine moiety, with its adjacent nitrogen atoms, is an effective N-donor ligand for the construction of supramolecular architectures and metallic complexes. rsc.org this compound can be functionalized to create ligands for these applications. A key reaction is regioselective metallation, which can be achieved using various lithium alkylamides, allowing for the introduction of other functional groups to facilitate coordination with metal centers. sigmaaldrich.comsigmaaldrich.com

Pyridine-type ligands, including pyridazine derivatives, are fundamental in supramolecular chemistry for the self-assembly of complex structures like macrocycles, catenanes, and cages when coordinated with transition metals. oup.comchimia.ch The structural rigidity and defined coordination vectors of pyridazine-based ligands make them suitable for creating open coordination polymers and other organized systems. rsc.org The dual functional groups available in some derivatives, such as pyridine and amide groups, offer structural flexibility and the ability to adapt to the geometric requirements of different metal ions, further expanding their utility in designing discrete supramolecular assemblies. rsc.org

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for synthesizing and functionalizing 3-Chloro-6-methoxypyridazine is a cornerstone of future research. While traditional methods exist, the focus is shifting towards more sophisticated and selective approaches. One promising avenue is the use of regioselective metalation. sigmaaldrich.comsigmaaldrich.com Researchers have successfully employed various lithium alkylamides to achieve controlled functionalization of the pyridazine (B1198779) ring, a technique that was pivotal in the synthesis of the drug minaprine. sigmaaldrich.comsigmaaldrich.com The choice of solvent, such as tetrahydrofuran (B95107) (THF) or ether, and temperature can influence the regioselectivity of these reactions. sigmaaldrich.comsigmaaldrich.com

Furthermore, the exploration of deprotonative metalation using hindered lithium amides presents another strategy for the selective functionalization of diazines like this compound. researchgate.net This method allows for the introduction of various substituents at specific positions on the pyridazine ring, expanding the diversity of accessible derivatives.

Advanced Computational Studies for Drug Discovery

Computational chemistry is becoming an indispensable tool in modern drug discovery, and its application to this compound and its derivatives is a burgeoning area of research. Quantum computational methods, such as Density Functional Theory (DFT), are being used to investigate the molecular structure, electronic properties, and spectroscopic behavior of these compounds. researchgate.nettandfonline.com These studies provide valuable insights into the molecule's reactivity and potential for intermolecular interactions.

For instance, computational analyses can predict key drug-like properties. Studies on related methoxypyridine derivatives have utilized computational tools to predict parameters like Lipinski's rule of five and bioavailability scores, which are crucial indicators of a compound's potential as an orally active drug. tandfonline.com Molecular docking simulations are also being employed to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets, such as proteins and enzymes. researchgate.nettandfonline.com This in-silico screening can significantly accelerate the identification of promising drug candidates.

Development of Highly Selective Biological Probes

The unique properties of the pyridazine ring make it an attractive scaffold for the design of highly selective biological probes. nih.gov These probes are essential tools for studying complex biological processes and for the identification and validation of new drug targets. For example, derivatives of this compound can be functionalized with fluorophores or other reporter groups to create probes for fluorescence imaging or other bioanalytical techniques.

A notable application is in the development of probes for neurodegenerative diseases. N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been synthesized and evaluated as potential positron emission tomography (PET) probes for imaging aggregated α-synuclein, a hallmark of Parkinson's disease. mdpi.com These probes have shown the ability to cross the blood-brain barrier and bind to their target with high affinity and selectivity. mdpi.com Further research in this area could lead to the development of even more sensitive and specific probes for a range of biological targets.

Investigation of New Pharmacological Targets

The structural versatility of this compound allows for its incorporation into a wide range of molecular frameworks, opening up the possibility of targeting a diverse array of pharmacological targets. Research has already demonstrated the potential of pyridazine derivatives in various therapeutic areas.

One area of active investigation is in the development of anticancer agents. Novel pyridazine derivatives have been synthesized and shown to induce necrosis in tumor models, highlighting their potential as preclinical anticancer candidates. Additionally, the pyridazine scaffold has been explored for its ability to inhibit enzymes involved in disease pathways. For example, derivatives have been investigated as inhibitors of α-glucosidase and as modulators of the corticotropin-releasing factor 1 receptor (CRF1R). The discovery of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives as potent ligands for α-synuclein aggregates further underscores the potential of this scaffold in targeting neurodegenerative diseases. mdpi.com

Sustainable and Scalable Synthetic Methods

As the demand for this compound and its derivatives grows, the development of sustainable and scalable synthetic methods is becoming increasingly important. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Green chemistry principles are now being applied to develop more environmentally friendly and economically viable processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chloro-6-methoxypyridazine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 3,6-dichloropyridazine. Sodium methoxide replaces the chlorine at the 6-position under reflux in methanol, yielding this compound. Critical parameters include reaction temperature (60–80°C) and stoichiometric excess of sodium methoxide (1.2–1.5 equivalents) to minimize di-substitution byproducts . For purification, column chromatography with ethyl acetate/hexane (1:3) is recommended to isolate the product with >85% purity .

Q. How can crystallographic data for this compound derivatives be obtained and refined?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is standard for structural determination. For example, triazolo-pyridazine derivatives require low-temperature (173 K) data collection to minimize thermal motion artifacts. Refinement protocols involve iterative cycles of least-squares minimization with anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are typically placed geometrically. R-factors <0.05 are achievable with high-resolution data .

Advanced Research Questions

Q. What factors govern regioselectivity in the functionalization of this compound via deprotonation or metalation?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic effects. For metalation, hindered lithium amides (e.g., LTMP) at −78°C in THF preferentially deprotonate the 4-position of this compound due to the electron-withdrawing methoxy group directing lithiation. Subsequent quenching with electrophiles (e.g., aldehydes, iodine) yields 4-substituted derivatives. Confirmation requires NMR (¹H/¹³C) and HRMS .

Q. Why do heteroarylation reactions involving this compound exhibit low yields, and how can this be mitigated?

  • Methodological Answer : Low yields (e.g., 20% in pyrrolopyridazine coupling) arise from steric hindrance at the 3-chloro position and competing side reactions (e.g., hydrolysis). Optimizing Lewis acid catalysts (e.g., AlCl₃ in dichloromethane) and using excess coupling partners (2.5 equivalents) improves efficiency. Microwave-assisted synthesis at 100°C for 30 minutes has shown promise in enhancing reaction rates and yields .

Q. How can the sulfide intermediate in this compound-based sulfone synthesis be oxidized effectively?

  • Methodological Answer : Oxidation of sulfide to sulfone is achieved using peracetic acid in glacial acetic acid (30% v/v) at 50°C for 6 hours. Monitoring via TLC (silica gel, hexane:ethyl acetate 2:1) ensures complete conversion. The sulfone product is isolated by precipitation in cold water, followed by recrystallization from ethanol (yield: 70–75%) .

Q. What strategies are employed to analyze contradictory data in the antibacterial activity of this compound derivatives?

  • Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values often stem from variations in bacterial strains or assay conditions. Standardized protocols (e.g., CLSI guidelines) using Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) are recommended. Dose-response curves (0.1–100 µg/mL) with triplicate measurements and statistical analysis (e.g., ANOVA) validate reproducibility. Structural modifications (e.g., triazole appendages) enhance activity by improving membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.